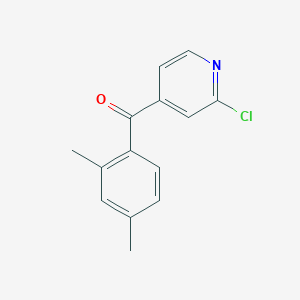![molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9](/img/no-structure.png)
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide, also known as DTQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DTQ belongs to the class of quinazoline derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on quinazolinone derivatives reveals significant antimicrobial properties. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity compared to standard drugs, indicating the potential of such compounds in addressing microbial resistance (Patel & Shaikh, 2011).
Pharmacological Importance
Quinazolinone derivatives are recognized for their varied pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) conducted studies on 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, which were synthesized, purified, and characterized with analytical and spectral data (Rajveer et al., 2010).
Synthesis of Novel Derivatives
The synthesis of new derivatives enhances the understanding of their biological activities. Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, highlighting the chemical versatility and potential for further biological exploration (Nguyen et al., 2022).
Analgesic and Anti-inflammatory Activities
The exploration of analgesic and anti-inflammatory activities of quinazolinone derivatives is a significant area of research. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding potent analgesic and anti-inflammatory activities in certain compounds, indicating their therapeutic potential (Alagarsamy et al., 2015).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad-spectrum antitumor activity, with certain compounds being more potent than the positive control, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves the reaction of 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine with 4-bromoacetanilide in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide.", "Starting Materials": [ "6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine", "4-bromoacetanilide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine is reacted with 4-bromoacetanilide in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide." ] } | |
Numéro CAS |
902503-27-9 |
Nom du produit |
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide |
Formule moléculaire |
C18H18N4O3S |
Poids moléculaire |
370.43 |
Nom IUPAC |
N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26) |
Clé InChI |
OVLMRHHAPYCRQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



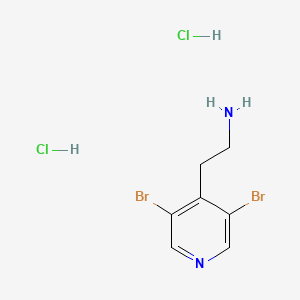
![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)
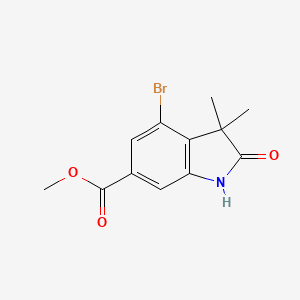
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)
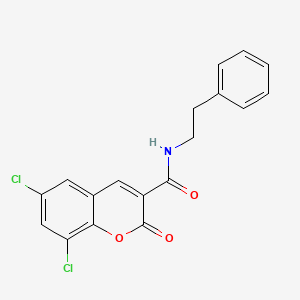
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)
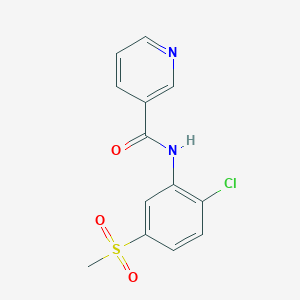
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
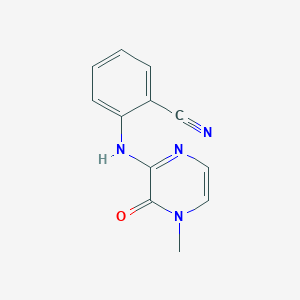
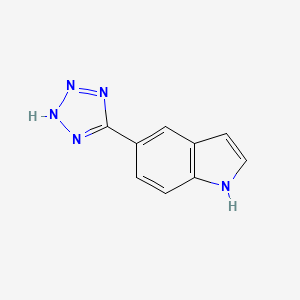
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
